N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
Description
N-(6-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a sulfanyl-linked 2-chloro-6-fluorobenzyl group and a cyclopropanecarboxamide moiety. Its structure combines aromatic, heterocyclic, and strained cyclopropane elements, which are strategically designed to modulate biological targets such as enzymes or receptors. The compound’s synthesis typically involves coupling reactions between pyridazine intermediates and functionalized cyclopropane derivatives, as exemplified in analogous methodologies .
Properties
IUPAC Name |
N-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3OS/c16-11-2-1-3-12(17)10(11)8-22-14-7-6-13(19-20-14)18-15(21)9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJJAJLULDDYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure
The compound's molecular formula is , with a molecular weight of 492.0 g/mol. The IUPAC name is N-[2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzenesulfonamide.
This compound exhibits its biological activity through specific interactions with molecular targets, primarily enzymes and receptors. The triazolopyridazine core stabilizes these interactions, while the sulfonamide group enhances binding affinity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines. For instance, treatment with the compound resulted in increased levels of caspase-3 and cleaved PARP, indicating activation of apoptotic pathways .
Anti-inflammatory Effects
The compound has also shown significant anti-inflammatory properties. In animal models, it inhibited the production of pro-inflammatory cytokines in a dose-dependent manner. For example, it effectively reduced tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has high oral bioavailability (>90%) in rat models, which is attributed to its favorable dissolution rate and metabolic stability . The terminal elimination half-life was approximately 10.2 hours, making it suitable for chronic administration scenarios .
Study 1: Efficacy in Cancer Models
A study evaluated the efficacy of this compound in nude mice bearing human cancer xenografts. The results indicated that the compound significantly delayed tumor growth compared to control groups without causing significant weight loss in the subjects .
Study 2: Anti-inflammatory Action
In another research effort, the compound was tested for its anti-inflammatory effects in a rat model of arthritis. The findings showed that it reduced inflammation markers and improved mobility scores compared to untreated controls .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight | Mechanism of Action | Biological Activity |
|---|---|---|---|
| This compound | 492.0 g/mol | Enzyme inhibition | Anticancer, anti-inflammatory |
| SL-01 | 450.0 g/mol | Apoptosis induction | Anticancer |
| TBE-31 | 480.0 g/mol | Nrf2 activation | Cytoprotective |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
N-Methyl, N-(6-(methoxy)pyridazin-3-yl)amine derivatives (e.g., European Patent 4003989): These compounds feature a methoxy group at the pyridazine 6-position and a methylamine substituent instead of the sulfanyl-benzyl and cyclopropanecarboxamide groups. They are reported as autotaxin (ATX) modulators for treating inflammatory respiratory diseases .
5-(3-((1-Methylcyclopropyl)carbamoyl)phenyl)-6-substituted furopyridines (e.g., compounds in –4): These share cyclopropane carboxamide and fluorophenyl motifs but utilize a furopyridine scaffold instead of pyridazine, with variations in amino and trifluoroethyl substituents .
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The cyclopropane ring may improve metabolic stability by resisting oxidative degradation, whereas the sulfanyl group could pose a liability for oxidation, contrasting with the more stable ether (methoxy) linkage in the patent analogue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
